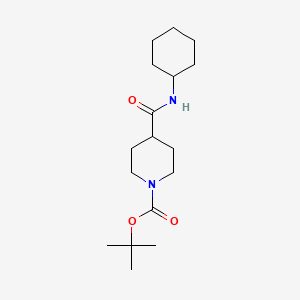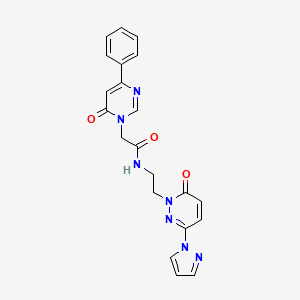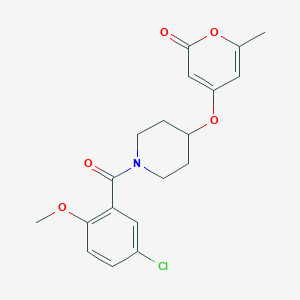
N-Cyclohexyl 1-boc-piperidine-4-carboxamide
Overview
Description
“N-Cyclohexyl 1-boc-piperidine-4-carboxamide” is a chemical compound with the molecular formula C17H30N2O3 . It has an average mass of 310.432 Da and a monoisotopic mass of 310.225647 Da . It is also known by other names such as "tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate" .
Synthesis Analysis
The synthesis of “N-Cyclohexyl 1-boc-piperidine-4-carboxamide” and its derivatives is a topic of interest in the field of organic chemistry . It has been used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands . It’s also used in the synthesis of spirorifamycins containing a piperidine ring structure .Molecular Structure Analysis
The molecular structure of “N-Cyclohexyl 1-boc-piperidine-4-carboxamide” consists of 17 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The compound has a complexity of 389 and a topological polar surface area of 58.6Ų .Chemical Reactions Analysis
“N-Cyclohexyl 1-boc-piperidine-4-carboxamide” can participate in various chemical reactions. For instance, it can undergo α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .Physical And Chemical Properties Analysis
“N-Cyclohexyl 1-boc-piperidine-4-carboxamide” has a molecular weight of 310.43 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 4 and an XLogP3 of 2.7 .Scientific Research Applications
Analytical Chemistry and Biological Matrices
Research into arylcyclohexylamines, which share structural motifs with N-Cyclohexyl 1-boc-piperidine-4-carboxamide, focuses on understanding their properties and detection in biological matrices. For instance, studies have characterized psychoactive arylcyclohexylamines using various analytical techniques to determine their presence in blood, urine, and vitreous humor. These methodologies are crucial for forensic and toxicological analysis, providing insights into the pharmacokinetics and toxicology of novel psychoactive substances (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013) From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine and their determination in three biological matrices.
Neuroscience and Imaging
Compounds structurally related to N-Cyclohexyl 1-boc-piperidine-4-carboxamide have been studied for their potential in neuroscience, particularly in imaging studies to visualize brain receptors. For example, research on PET imaging agents targeting serotonin receptors or microglial cells involves the synthesis and application of compounds with piperidine or cyclohexyl components to study receptor distribution and neuroinflammation in vivo. These studies contribute to our understanding of psychiatric and neurodegenerative diseases (Horti, A., Naik, R., Foss, C., Minn, I., Misheneva, V., Du, Y., Wang, Y., Mathews, W. B., Wu, Y., Hall, A. W., Lacourse, C., Ahn, H.-H., Nam, H., Lesniak, W. G., Valentine, H., Pletnikova, O., Troncoso, J., Smith, M. D., Calabresi, P., Savonenko, A., Dannals, R., Pletnikov, M., & Pomper, M., 2019) PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R).
Organic Synthesis and Material Science
N-Cyclohexyl 1-boc-piperidine-4-carboxamide and related structures find applications in organic synthesis and material science as intermediates in the synthesis of complex molecules or materials. Research includes the development of novel synthetic routes for macrocycles and bifunctional chelating agents, which are essential for the creation of new pharmaceuticals, polymers, or catalytic materials. Such studies underscore the versatility of piperidine and cyclohexyl derivatives in facilitating a wide range of chemical transformations and the development of new materials with potential applications in medicine and industry (McMurry, T., Brechbiel, M., Kumar, K., & Gansow, O., 1992) Convenient synthesis of bifunctional tetraaza macrocycles.
Future Directions
“N-Cyclohexyl 1-boc-piperidine-4-carboxamide” and its derivatives have potential applications in the field of pharmaceutical research and development . The development of fast and cost-effective methods for the synthesis of substituted piperidines, like this compound, is an important task of modern organic chemistry .
properties
IUPAC Name |
tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEDGPOGQAXRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl 1-boc-piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide](/img/structure/B2885352.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2885353.png)


![5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2885358.png)

![N-[2-[(1,1-Dimethyl-3-oxo-2-benzofuran-5-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2885360.png)



![6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B2885372.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2885373.png)
![2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2885374.png)
